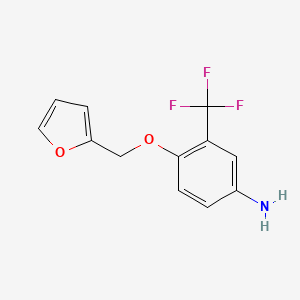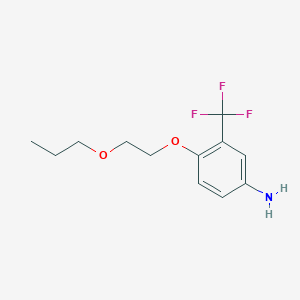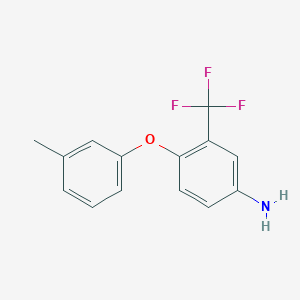
4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline
Descripción general
Descripción
4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline, also known as 4-MTA, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile and useful molecule due to its wide range of properties, which include low toxicity and high stability in aqueous solution. 4-MTA is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of drugs and other compounds. In addition, 4-MTA has been used to study the mechanisms of action of certain drugs and to investigate the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Environmental Fate and Effects of Similar Compounds
Studies on related compounds like 3-trifluoromethyl-4-nitrophenol (TFM) highlight their use in environmental control, specifically in controlling sea lamprey populations in the Great Lakes basin. TFM's environmental impact is considered transient, with ecosystems returning to pre-treatment conditions post-application. This suggests potential environmental applications of similar compounds in pest control with minimal long-term ecological impact (Hubert, 2003).
Genotoxic Activities and Carcinogenicity
Research on aniline and its metabolites, including genotoxic and carcinogenic activities, can provide a framework for assessing the health and safety aspects of chemical compounds used in industry. The review of aniline's effects on rats and its potential genotoxicity might offer a basis for evaluating related compounds' safety profiles (Bomhard & Herbold, 2005).
Analytical and Pharmacological Applications
The development of fluorescent chemosensors based on derivatives like 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes highlights the potential of structurally similar compounds in analytical chemistry. These applications demonstrate the versatility of such compounds in detecting metals, anions, and neutral molecules with high sensitivity and selectivity (Roy, 2021).
Phase Behavior and Applications in Ionic Liquids
The study of phase behavior in solutions of ionic liquids with diverse solutes, including aromatic compounds, presents a basis for exploring the solubility and application of similar compounds in alternative solvents. This research can lead to the development of new solvents with tunable properties for various industrial applications (Visak et al., 2014).
Propiedades
IUPAC Name |
4-(3-methylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXXZJBVXRFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)
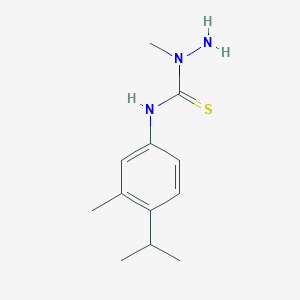
![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)
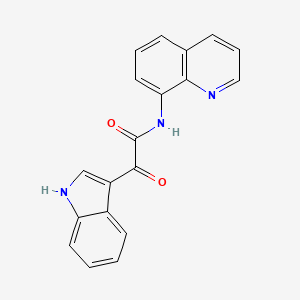
![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)
![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)


